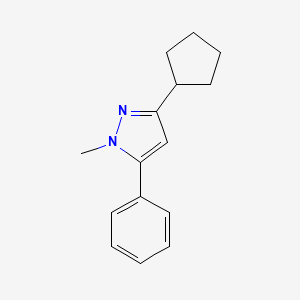![molecular formula C6H8N4O B13895006 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is a heterocyclic compound with a molecular formula of C5H7N3 It is a derivative of pyrazole and is characterized by a fused pyrrole and pyrazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and proteins.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A closely related compound with similar structural features.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole share the pyrazole ring system but differ in their substituents and overall structure.
Uniqueness
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide is unique due to its fused ring system, which imparts specific chemical and biological properties. Its ability to inhibit kinases with high potency and selectivity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-6(11)5-3-1-8-2-4(3)9-10-5/h8H,1-2H2,(H2,7,11)(H,9,10) |
InChI-Schlüssel |
WTDPPENBJPEYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)NN=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine](/img/structure/B13894927.png)
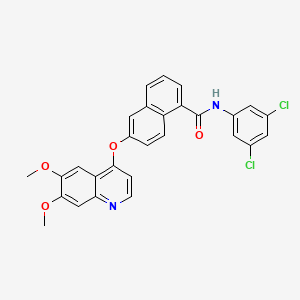
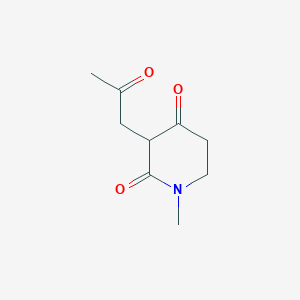
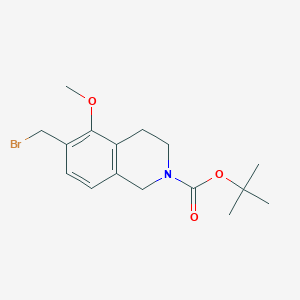
![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
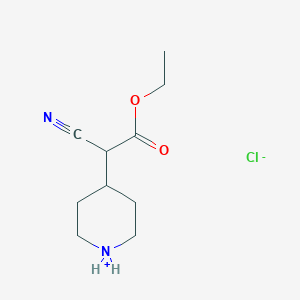
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
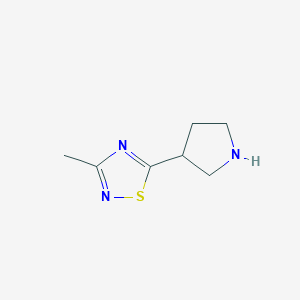

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
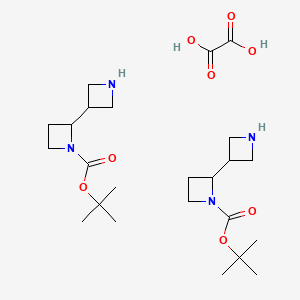
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
